molecular formula C14H13Br B14759356 2-Bromo-2',4-dimethyl-1,1'-biphenyl

2-Bromo-2',4-dimethyl-1,1'-biphenyl

Cat. No.: B14759356
M. Wt: 261.16 g/mol
InChI Key: BJYAJEKQXUYJRL-UHFFFAOYSA-N
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Description

2-Bromo-2',4-dimethyl-1,1'-biphenyl (C₁₄H₁₃Br, molecular weight: 261.16 g/mol) is a brominated biphenyl derivative with methyl substituents at the 2' and 4 positions of the biphenyl scaffold.

The bromine atom at the 2-position and methyl groups at the 2' and 4-positions likely enhance steric hindrance and modulate electronic effects, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada) and applications in materials science or pharmaceuticals .

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

2-bromo-4-methyl-1-(2-methylphenyl)benzene

InChI

InChI=1S/C14H13Br/c1-10-7-8-13(14(15)9-10)12-6-4-3-5-11(12)2/h3-9H,1-2H3

InChI Key

BJYAJEKQXUYJRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-2’,4-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2-Bromo-2’,4-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2’,4-dimethyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Applications/Reactivity
2-Bromo-2',4-dimethyl-1,1'-biphenyl C₁₄H₁₃Br Br (2), CH₃ (2',4) 261.16 ~4.5* Cross-coupling, steric modulation
2-Bromo-2'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO Br (2), OCH₃ (2') 263.13 4.2 Luminescent materials, drug synthesis
4-Bromo-2-methylbiphenyl C₁₃H₁₁Br Br (4), CH₃ (2) 247.14 ~4.8* Intermediate in organometallic synthesis
2-Bromo-2'-iodo-1,1'-biphenyl C₁₂H₈BrI Br (2), I (2') 359.00 4.7 Pharmaceuticals, heterocyclic synthesis
2-Bromo-2'-chloro-5,5'-dimethyl-1,1'-biphenyl C₁₄H₁₃BrCl Br (2), Cl (2'), CH₃ (5,5') 295.61 ~5.0* Sterically hindered coupling reactions

*Estimated based on substituent contributions .

Key Observations :

  • Electronic Effects : The electron-donating methyl groups may reduce electrophilicity at the bromine site compared to electron-withdrawing substituents (e.g., -CF₃ in 2-Bromo-2',6'-dimethoxy-4-(trifluoromethyl)-1,1'-biphenyl) .
  • Solubility : Methyl and bromine substituents increase hydrophobicity (higher XLogP3) relative to methoxy analogs, impacting solvent selection in syntheses .
Reactivity in Cross-Coupling Reactions
  • Kumada Coupling : this compound may exhibit slower reactivity with Grignard reagents compared to less hindered analogs like 2-bromo-2'-methoxy-1,1'-biphenyl due to steric blocking of the catalytic site .
  • Suzuki-Miyaura Coupling : The methyl groups could stabilize palladium intermediates, enhancing yields in aryl-aryl bond formation compared to dihalogenated analogs (e.g., 2-bromo-2'-iodo-1,1'-biphenyl) .
Physicochemical Properties
  • Melting Point : Analogous brominated biphenyls (e.g., 2-bromo-2'-iodo-1,1'-biphenyl, mp 73–76°C) suggest a similar solid-state stability for the target compound .
  • Lipophilicity : The XLogP3 (~4.5) is comparable to 2-bromo-2'-methoxy-1,1'-biphenyl (XLogP3 = 4.2) but lower than 4-bromo-2-methylbiphenyl (~4.8), reflecting substituent polarity differences .

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